Cas no 849236-70-0 (Benzenamine, 2-nitro-5-[(trimethylsilyl)ethynyl]-)

Benzenamine, 2-nitro-5-[(trimethylsilyl)ethynyl]- structure
849236-70-0 structure
Product Name:Benzenamine, 2-nitro-5-[(trimethylsilyl)ethynyl]-
CAS No:849236-70-0
MF:C11H14N2O2Si
MW:234.326563358307
CID:1834725
PubChem ID:59736913
Update Time:2025-04-21

Benzenamine, 2-nitro-5-[(trimethylsilyl)ethynyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-nitro-5-[(trimethylsilyl)ethynyl]-
    • DB-203467
    • 849236-70-0
    • 2-Nitro-5-[2-(trimethylsilyl)ethynyl]benzenamine
    • SCHEMBL1068908
    • Inchi: 1S/C11H14N2O2Si/c1-16(2,3)7-6-9-4-5-11(13(14)15)10(12)8-9/h4-5,8H,12H2,1-3H3
    • InChI Key: KPQNKWNMFCXDJG-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1C=CC(=C(C=1)N)[N+](=O)[O-])(C)(C)C

Computed Properties

  • Exact Mass: 234.082454228g/mol
  • Monoisotopic Mass: 234.082454228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
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